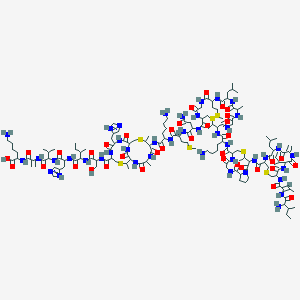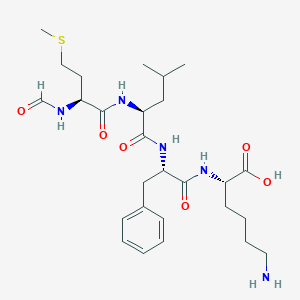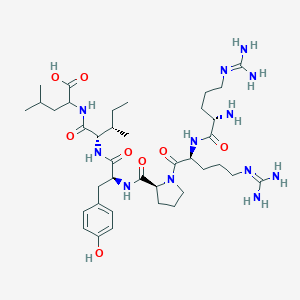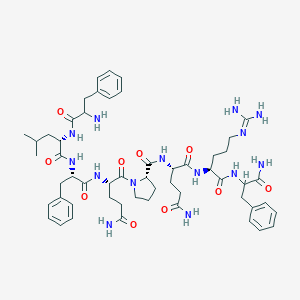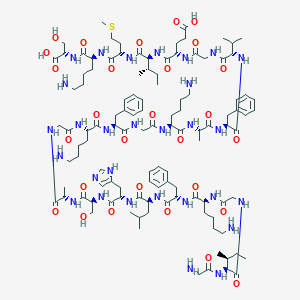
Minigastrin I (human)
説明
Minigastrin I, also known as Mini Gastrin, is a shorter version of human gastrin derived from amino acids 5-17 of the parent peptide . It is a ligand for the cholecystokinin-2 (CCK2) receptor and is of clinical interest for targeting CCK2 receptor-expressing tumors .
Molecular Structure Analysis
The molecular weight of Minigastrin I is 1645.66 . Its sequence in 3-letter code is Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 . In 1-letter code, it is represented as LEEEEEAYGWMDF-NH2 .Chemical Reactions Analysis
The chemical reactions involving Minigastrin I are complex and involve various factors. For instance, the substitution of single or multiple amide bonds with metabolically stable 1,4 can limit their uptake in tumors and metastases .Physical And Chemical Properties Analysis
Minigastrin I has a molecular formula of C74H99N15O26S and a molecular weight of 1646.73 . It is stored at -20°C .科学的研究の応用
Diagnostic Imaging and Radionuclide Therapy
Minigastrin I (human) and its analogs are primarily studied for diagnostic imaging and radionuclide therapy targeting CCK2R-positive human tumors, such as medullary thyroid carcinoma. However, challenges such as high kidney retention due to the pentaGlu2–6 repeat in the peptide sequence have limited clinical applicability. Truncated des(Glu)2–6-analogs show poor bioavailability and tumor targeting despite their low renal uptake. Promising tumor-to-kidney ratios in rodents were observed with certain analogs after modifications, indicating potential for further clinical studies (Kaloudi et al., 2016).
Improved Targeting Properties
Attempts to develop new Minigastrin (MG) analogs with improved targeting properties include stabilization against degradation through site-specific amino acid modifications. These modifications aim to retain receptor affinity and cell uptake while enhancing stability against enzymatic degradation. Some analogs demonstrated improved tumor targeting, indicating their potential for theranostic use with alternative radiometals (Maximilian Klingler et al., 2018).
Receptor Binding and Internalization
Studies on Minigastrin radiolabeled with technetium-99m explored different labeling approaches and assessed stability, receptor binding, and internalization. Despite promising properties concerning receptor binding, internalization, and in vitro stability, certain labeled analogs showed low tumor uptake in vivo, emphasizing the importance of selecting suitable conjugates for targeting CCK-2 receptors (E. von Guggenberg et al., 2004).
Influence of Stereochemistry on Pharmacokinetics
The stereochemistry of the N-terminal amino acid spacer in Minigastrin (MG) analogs significantly affects their enzymatic stability and pharmacokinetics. For instance, analogs with (d-Glu)6 demonstrated higher in vitro serum stability and improved tumor-to-kidney ratios, suggesting that certain MG analogs could be viable candidates for clinical study (P. Kolenc Peitl et al., 2015).
Structure-Activity Relationship with CCK2R
Understanding the structure-activity relationship of the pentaglutamic acid sequence of Minigastrin with Cholecystokinin Receptor Subtype 2 (CCK2R) is crucial for targeting neuroendocrine tumors. The sequence influences kidney reuptake and binding affinity to the receptor. Replacing this sequence with various linkers showed that anionic charges significantly improved in vitro and in vivo behavior, suggesting the importance of ionic interactions in the receptor-ligand complex (Andreas Ritler et al., 2019).
Safety And Hazards
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUIUNCTPSRLR-SOLHVGTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H99N15O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minigastrin I (human) | |
CAS RN |
54405-27-5 | |
| Record name | 22-34-Gastrin I (pig), 22-l-leucine- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054405275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-34-Gastrin I (pig), 22-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






